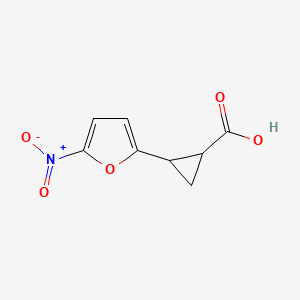![molecular formula C23H21N3O2 B13586317 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through methods such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine . The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the benzodiazol-2-one ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while nitration of the carbazole moiety can produce nitrocarbazole derivatives .
科学的研究の応用
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism by which 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with various molecular targets. The carbazole moiety can interact with DNA and proteins, potentially leading to changes in cellular processes. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
類似化合物との比較
Similar Compounds
1-(9H-carbazol-9-yl)-3-(2,3-dimethylanilino)-2-propanol: Similar structure with an anilino group instead of the benzodiazol-2-one ring.
Poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide]: A polymeric derivative with similar functional groups.
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: Contains two carbazole units attached to a biphenyl linker.
Uniqueness
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one ring. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in organic electronics and medicinal chemistry .
特性
分子式 |
C23H21N3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H21N3O2/c1-24-21-12-6-7-13-22(21)26(23(24)28)15-16(27)14-25-19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13,16,27H,14-15H2,1H3 |
InChIキー |
WRDXCPDZMJLDQH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


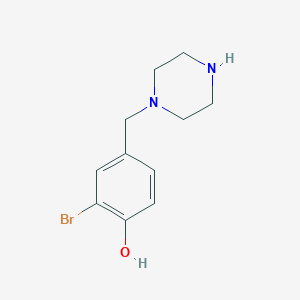
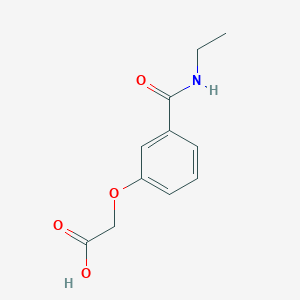
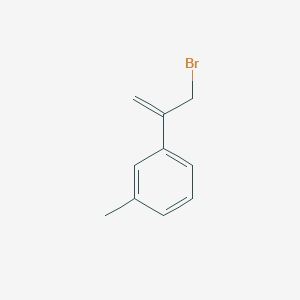
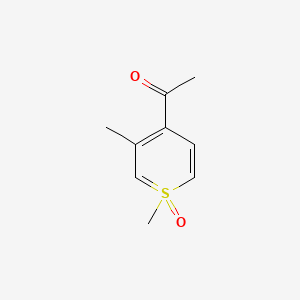
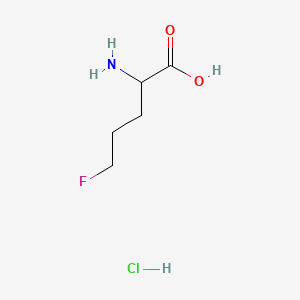
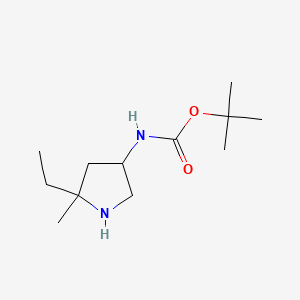
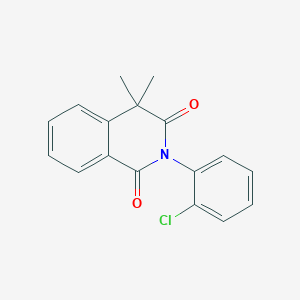
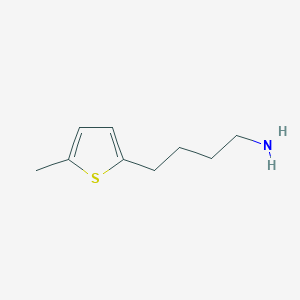
![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
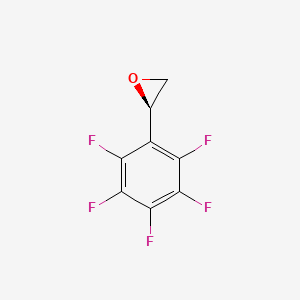
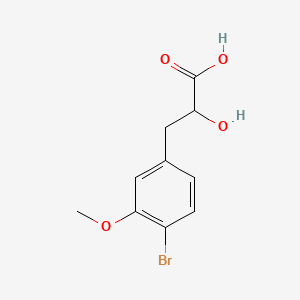
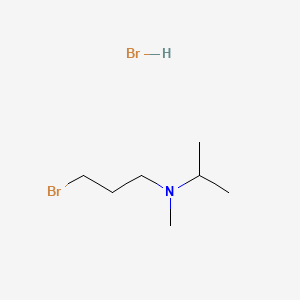
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
